

# Application Notes: Investigating Arimoclomol Maleate's Potential in Alzheimer's Disease Models

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## Compound of Interest

Compound Name: *Arimoclomol maleate*

Cat. No.: *B1667591*

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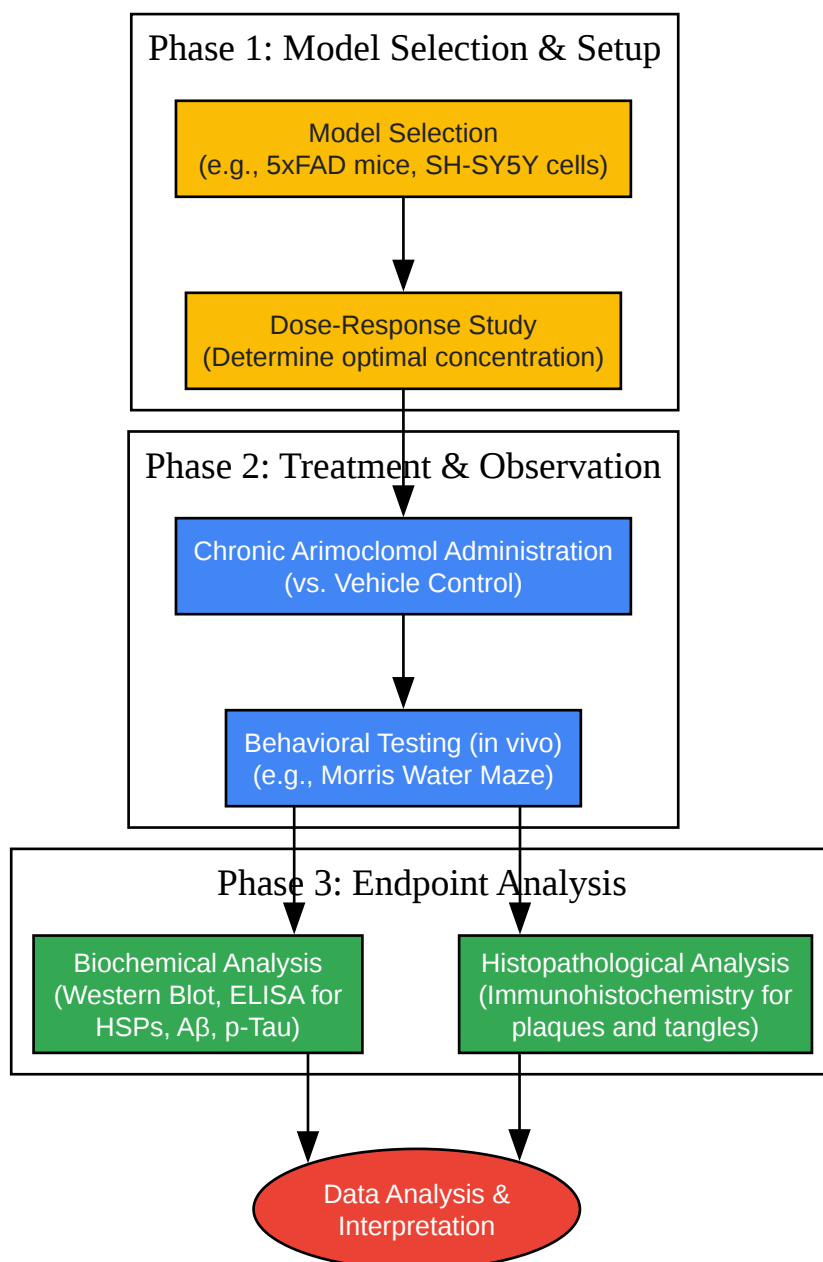
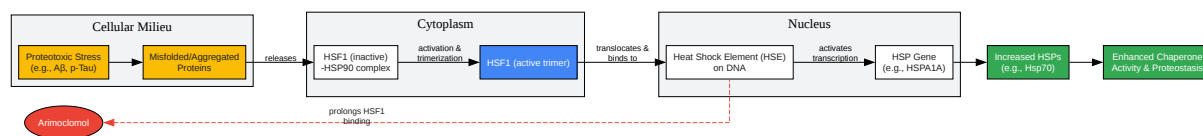
## Introduction

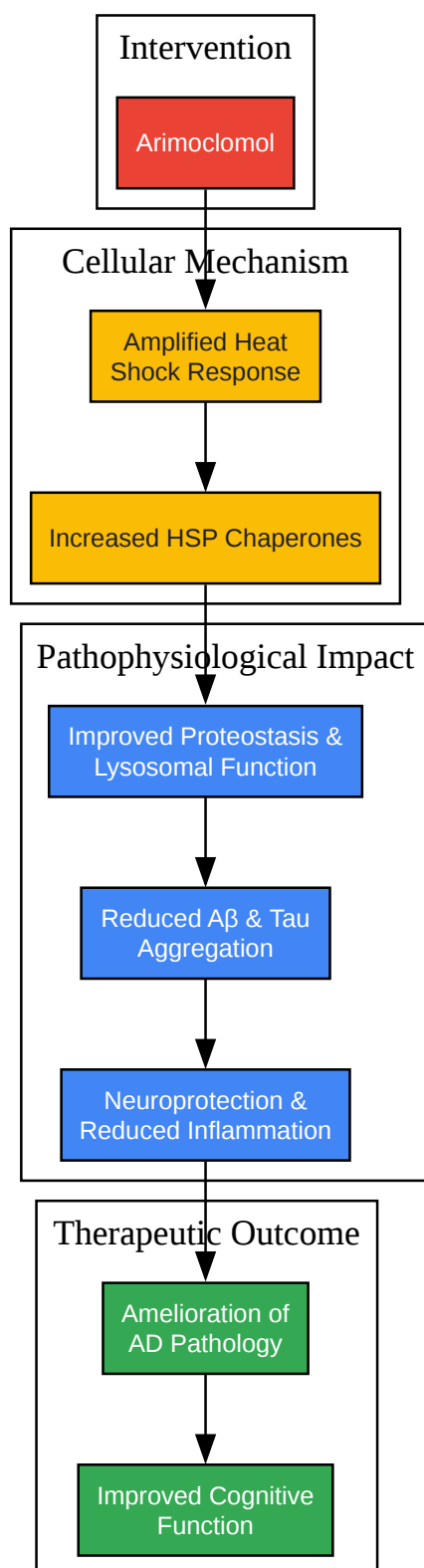
Arimoclomol is an investigational small molecule that crosses the blood-brain barrier and functions as a co-inducer of the cellular heat shock response (HSR).[1] This response is a crucial cellular defense mechanism against stress, including the proteotoxic stress caused by misfolded and aggregated proteins, which are pathological hallmarks of neurodegenerative disorders.[2] Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta ( $A\beta$ ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in neurofibrillary tangles.[3][4] By amplifying the HSR, Arimoclomol promotes the production of heat shock proteins (HSPs), such as Hsp70, which act as molecular chaperones to facilitate the proper folding of proteins, prevent aggregation, and improve lysosomal function.[5] This mechanism suggests a strong therapeutic rationale for investigating Arimoclomol's potential in AD models.

## Mechanism of Action

Arimoclomol does not induce the heat shock response on its own but selectively amplifies it in cells already under stress. The process begins when cellular stressors, such as the presence of unfolded or aggregated proteins (e.g.,  $A\beta$ , tau), cause the heat shock transcription factor 1 (HSF1) to be released from its inhibitory complex with HSP90. Activated HSF1 then trimerizes and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. Arimoclomol's primary action is to prolong

the binding of activated HSF1 to these HSEs, resulting in a more robust and sustained production of cytoprotective HSPs. This enhanced chaperone capacity can theoretically counteract the protein misfolding and aggregation central to AD pathology.





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